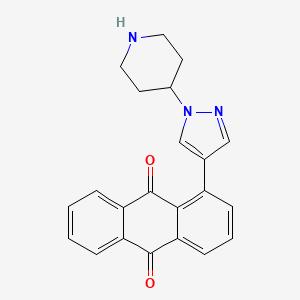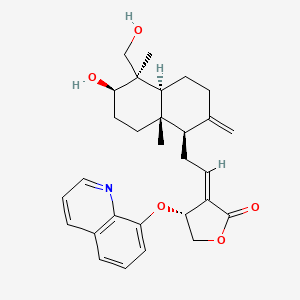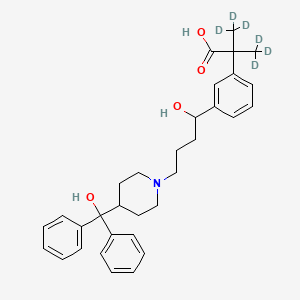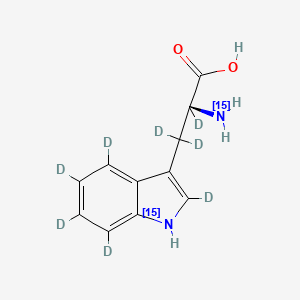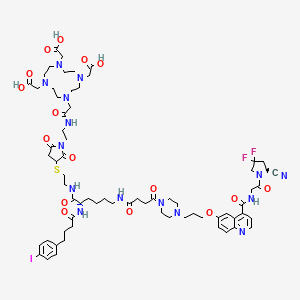
Thyroxine hydrochloride-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyroxine hydrochloride-13C6 is a synthetic, isotopically labeled form of the thyroid hormone thyroxine This compound is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thyroxine hydrochloride-13C6 involves the incorporation of carbon-13 isotopes into the thyroxine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
Thyroxine hydrochloride-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of thyroxine to its active form, triiodothyronine.
Reduction: Reduction of the iodine atoms in the molecule.
Substitution: Replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
Triiodothyronine: The active form of thyroxine.
Deiodinated derivatives: Compounds with fewer iodine atoms.
Aplicaciones Científicas De Investigación
Thyroxine hydrochloride-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroxine metabolism.
Biology: Employed in studies of thyroid hormone function and regulation in various biological systems.
Medicine: Used in clinical research to investigate thyroid disorders and the effects of thyroxine replacement therapy.
Industry: Applied in the development of diagnostic assays and therapeutic formulations for thyroid-related conditions.
Mecanismo De Acción
Thyroxine hydrochloride-13C6 exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target cells, initiating a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include enzymes involved in metabolism, growth factors, and other regulatory proteins. The pathways involved are crucial for maintaining metabolic homeostasis and normal physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.
Reverse triiodothyronine (rT3): An inactive form of triiodothyronine.
Diiodothyronine (T2): A derivative with two iodine atoms.
Uniqueness
Thyroxine hydrochloride-13C6 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other thyroid hormones and makes it an invaluable tool in research applications.
Propiedades
Fórmula molecular |
C15H12ClI4NO4 |
|---|---|
Peso molecular |
819.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1; |
Clave InChI |
ZQKNYJRYGNGYOT-QTCHCIHISA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I.Cl |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
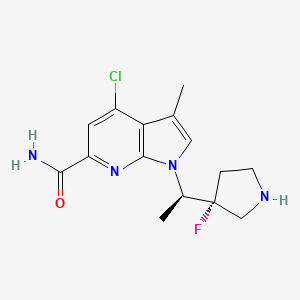
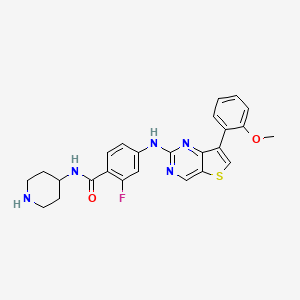

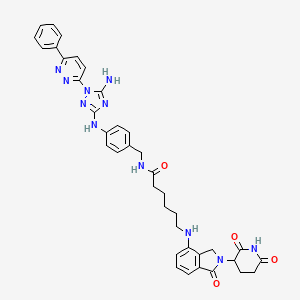
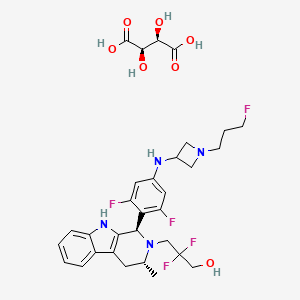
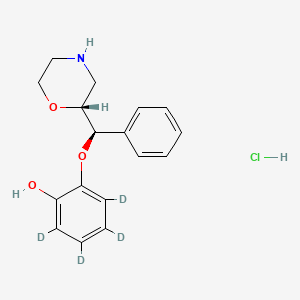
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
